molecular formula C17H19NO4S3 B11126635 (5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(2-propoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11126635
M. Wt: 397.5 g/mol
InChI Key: HTQJRKXFLJRZSI-GDNBJRDFSA-N
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Description

3-[(5Z)-4-OXO-5-[(2-PROPOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE is a complex organic compound with a unique structure that includes thiazolidine and thiolane rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(5Z)-4-OXO-5-[(2-PROPOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE typically involves multi-step organic reactions. The process begins with the preparation of the thiazolidine ring, followed by the introduction of the propoxyphenyl group through a series of condensation reactions. The final step involves the formation of the thiolane ring under specific conditions, such as controlled temperature and pH.

Industrial Production Methods

Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of each reaction step.

Chemical Reactions Analysis

Types of Reactions

3-[(5Z)-4-OXO-5-[(2-PROPOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Scientific Research Applications

3-[(5Z)-4-OXO-5-[(2-PROPOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[(5Z)-4-OXO-5-[(2-PROPOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to the desired biological or chemical effect. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazolidine and thiolane derivatives, such as:

  • 3-[(5Z)-4-OXO-5-[(2-METHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE
  • 3-[(5Z)-4-OXO-5-[(2-ETHOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE

Uniqueness

What sets 3-[(5Z)-4-OXO-5-[(2-PROPOXYPHENYL)METHYLIDENE]-2-SULFANYLIDENE-13-THIAZOLIDIN-3-YL]-1LAMBDA6-THIOLANE-11-DIONE apart is its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C17H19NO4S3

Molecular Weight

397.5 g/mol

IUPAC Name

(5Z)-3-(1,1-dioxothiolan-3-yl)-5-[(2-propoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C17H19NO4S3/c1-2-8-22-14-6-4-3-5-12(14)10-15-16(19)18(17(23)24-15)13-7-9-25(20,21)11-13/h3-6,10,13H,2,7-9,11H2,1H3/b15-10-

InChI Key

HTQJRKXFLJRZSI-GDNBJRDFSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3

Canonical SMILES

CCCOC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C3CCS(=O)(=O)C3

Origin of Product

United States

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